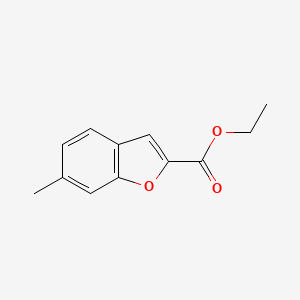

Ethyl 6-methylbenzofuran-2-carboxylate

Description

Historical Perspectives and Evolution of Benzofuran (B130515) Research

The journey into the world of benzofuran chemistry began in the 19th century, marking a significant chapter in the study of heterocyclic compounds. The furan (B31954) ring itself was first described by Limpricht, who isolated it from pinewood, while the first furan derivative, furan-2-carboxylic acid (or pyromucic acid), was obtained even earlier by Scheele and coworkers through the dry distillation of mucic acid. A pivotal moment in the history of the fused-ring system came in 1870 when the English chemist William Henry Perkin first synthesized the parent compound, benzofuran, which he named coumarone. guidechem.com Perkin's synthesis from coumarin (B35378) opened the doors for systematic investigation into this new class of heterocyclic compounds. guidechem.com

Early research was primarily focused on the isolation of benzofuran from coal tar and the fundamental understanding of its chemical properties and reactivity. google.com However, the 20th century witnessed a significant evolution as naturally occurring benzofuran derivatives were discovered in various plant species, exhibiting a wide array of biological activities. This shift from basic chemical characterization to exploring the biological and pharmacological potential of benzofuran derivatives has driven the field forward, with modern research employing advanced catalytic and synthetic strategies to create novel and complex benzofuran-based molecules. guidechem.commdpi.com

Structural Significance of the Benzofuran Heterocyclic System

Benzofuran is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a furan ring. google.comnih.gov The molecular formula of the parent compound is C₈H₆O. nih.gov This fusion results in a planar, unsaturated system whose chemical properties are dictated by the interplay between the carbocyclic benzene ring and the oxygen-containing furan ring. nih.gov

The presence of the oxygen atom in the furan moiety significantly influences the electronic distribution within the molecule, making the benzofuran scaffold a versatile building block in organic synthesis. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. niscair.res.in This versatility stems from the scaffold's rigid structure and the specific spatial arrangement of its hydrogen bond donors and acceptors, which can be readily modified with various functional groups at different positions to modulate biological activity and pharmacokinetic properties.

Overview of Pharmacologically and Biologically Active Benzofuran Derivatives

The benzofuran nucleus is a core component of a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological and biological activities. pharmalego.comorchid-chem.comguidechem.com The inherent bioactivity of this scaffold has made it a focal point for medicinal chemists and pharmacologists. pharmalego.com

Benzofuran derivatives have been shown to possess a wide range of therapeutic potentials, including:

Anticancer: Numerous studies have demonstrated the potent cytotoxic activity of benzofuran derivatives against various cancer cell lines. guidechem.comorchid-chem.com

Antimicrobial: The scaffold is integral to compounds with significant antibacterial and antifungal properties. orchid-chem.comresearchgate.net A well-known example is Griseofulvin, an antifungal drug.

Anti-inflammatory: Certain benzofuran-containing molecules exhibit potent anti-inflammatory effects.

Antiviral: Research has identified benzofuran derivatives with activity against various viruses, including HIV. researchgate.net

Cardiovascular: The renowned antiarrhythmic drug Amiodarone features a benzofuran core, highlighting its importance in treating cardiovascular disorders. orchid-chem.com

Neuroprotective: Derivatives have been investigated for their potential in slowing the progression of neurodegenerative diseases like Alzheimer's. orchid-chem.com

Other reported activities include antioxidant, anti-diabetic, and analgesic properties, underscoring the remarkable versatility of the benzofuran system in drug discovery. pharmalego.comguidechem.com

Table 1: Examples of Pharmacologically Active Benzofuran Derivatives

| Compound Name | Class | Primary Pharmacological Activity |

|---|---|---|

| Amiodarone | Synthetic | Antiarrhythmic orchid-chem.com |

| Griseofulvin | Natural Product | Antifungal |

| Psoralen | Natural Product | Photosensitizing agent (used in PUVA therapy) google.com |

| Bufuralol | Synthetic | β-adrenergic blocker orchid-chem.com |

Rationale and Scope for Academic Research on Ethyl 6-methylbenzofuran-2-carboxylate

Academic and industrial research into novel benzofuran derivatives is propelled by the need for new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis and study of specifically substituted analogs like this compound (CAS Number: 53715-89-2) are a logical and necessary component of this endeavor. orchid-chem.com

The rationale for investigating this particular compound is rooted in established principles of structure-activity relationship (SAR) studies. Previous research has indicated that the nature and position of substituents on the benzofuran skeleton are critical determinants of biological activity. pharmalego.comorchid-chem.com Specifically, the presence of an ester group at the C-2 position has been identified as a key feature for the cytotoxic activity of some benzofuran compounds. guidechem.comorchid-chem.com

The addition of a methyl group at the C-6 position on the benzene ring serves to probe the effect of a small, lipophilic substituent on the molecule's interaction with biological targets. Such modifications can influence a compound's potency, selectivity, and metabolic stability. The commercial availability of this compound as a chemical intermediate suggests its utility as a starting material for the synthesis of more complex, potentially bioactive molecules. orchid-chem.com

The scope of academic research on this compound would therefore involve:

Novel Synthetic Routes: Developing efficient and scalable methods for its preparation, likely involving the cyclization of a substituted phenol (B47542) such as 5-methylsalicylaldehyde with an ethyl haloacetate derivative. pharmalego.com

Chemical Derivatization: Using the ester functional group as a handle for further chemical modifications to create libraries of related amides, hydrazides, or other esters for biological screening.

Biological Evaluation: Screening this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.

Structure-Activity Relationship Studies: Systematically comparing the biological activity of this compound with other 6-substituted and 2-substituted benzofurans to build a comprehensive understanding of how specific structural features contribute to its pharmacological profile.

Through such focused research, compounds like this compound serve as vital tools in the broader quest to unlock the full therapeutic potential of the benzofuran scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVDZLZOICAPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224544 | |

| Record name | 2-Benzofurancarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-89-2 | |

| Record name | 2-Benzofurancarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53715-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Methylbenzofuran 2 Carboxylate and Analogues

Classical Cyclization and Condensation Reactions

Traditional methods for benzofuran (B130515) synthesis have long relied on well-established cyclization and condensation reactions. These strategies typically involve the formation of the heterocyclic ring from acyclic precursors through intramolecular reactions, often promoted by a base or acid.

Rap–Stoermer Condensation and its Modified Variants for Benzofuran-2-carboxylate Formation

The Rap–Stoermer condensation is a classical method for synthesizing benzofurans. researchgate.net The reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an α-haloketone in the presence of a base to yield benzofuran-2-yl ketones. researchgate.net While the classic reaction yields a ketone at the 2-position, modifications of this reaction can be employed to introduce a carboxylate group.

The general mechanism involves the initial O-alkylation of the salicylaldehyde with an α-halo ester, followed by an intramolecular aldol-type condensation to form a dihydrobenzofuran intermediate. Subsequent dehydration leads to the formation of the aromatic benzofuran ring. The choice of base and reaction conditions can significantly influence the yield. For instance, triethylamine (B128534) has been used as a novel base catalyst in solvent-free conditions, leading to good to excellent yields of benzofuran derivatives. researchgate.net

A study on the synthesis of 2-salicyloylbenzofurans utilized the Rap-Stoermer condensation between salicylaldehydes and phenacyl bromides. nih.gov This highlights the versatility of the reaction in accommodating various substituted starting materials. Further modifications, such as using α-halo-β-ketoesters in the condensation, can directly lead to the formation of benzofuran-2-carboxylates.

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Product | Yield (%) |

| Substituted Salicylaldehydes | α-Haloketones | Triethylamine (TEA) | Benzofuran-2-yl (Alkyl/Aryl) Ketones | 81-97 |

| Salicylaldehydes | Phenacyl Bromides | Not Specified | 2-Salicyloylbenzofurans | Not Specified |

| o-Hydroxyacetophenones | α-Bromoketones | Tetra-n-butylammoniumbromide (PTC) | 2-Aroylbenzofurans | High |

O-Alkylation and Subsequent Cyclization Strategies from Phenolic Precursors

A common and versatile strategy for the synthesis of benzofuran-2-carboxylates involves the O-alkylation of a phenolic precursor followed by an intramolecular cyclization. This approach offers a high degree of flexibility in introducing substituents onto the benzene (B151609) ring of the benzofuran system.

The synthesis typically begins with a substituted phenol (B47542), such as 4-methylphenol. The phenolic hydroxyl group is deprotonated with a suitable base, like potassium carbonate, and then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form an ethyl (4-methylphenoxy)acetate intermediate. This intermediate then undergoes an intramolecular cyclization reaction, often under the influence of a dehydrating agent or a catalyst, to form the benzofuran ring.

For instance, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been achieved through a one-pot, three-step reaction starting from ethyl 2-(bromomethyl)quinoline-3-carboxylate and various substituted salicylaldehydes. scielo.br This process involves an initial Williamson ether synthesis (O-alkylation), followed by hydrolysis and intramolecular cyclization. scielo.br

| Phenolic Precursor | Alkylating Agent | Cyclization Conditions | Product |

| 4-Methylphenol | Ethyl Bromoacetate | Base, Heat | Ethyl 6-methylbenzofuran-2-carboxylate |

| Substituted Salicylaldehydes | Ethyl 2-(chloromethyl)quinoline-3-carboxylate | K2CO3, then ethanolic KOH | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acids |

| Vanillin | Propargyl Bromide | K2CO3, DMF | 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde |

Synthesis via Reaction of Salicylaldehyde Derivatives with Malonate Esters

The reaction of salicylaldehyde derivatives with malonate esters provides another classical route to benzofuran-2-carboxylates, often proceeding through a Perkin or a related condensation mechanism. The Perkin reaction, first used to synthesize benzofuran from coumarin (B35378), involves the base-catalyzed condensation of a salicylaldehyde derivative with an acid anhydride (B1165640). youtube.com A variation of this, known as the Perkin rearrangement, converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govwikipedia.org This rearrangement is initiated by a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.govwikipedia.org

A more direct approach involves the condensation of a salicylaldehyde with a malonate ester derivative. For example, a one-pot synthesis of novel 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates has been reported from the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with salicylaldehydes under transition-metal-free conditions. researchgate.net This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Microwave-assisted conditions have been shown to significantly reduce reaction times for the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, from hours to minutes, while maintaining high yields. nih.gov

| Salicylaldehyde Derivative | Reagent | Conditions | Product |

| 3-Bromocoumarins | Sodium Hydroxide (B78521), Ethanol (B145695) | Microwave (5 min) | Benzofuran-2-carboxylic acids |

| Salicylaldehydes | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | Base | Ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates |

| Coumarin | Bromine, then Alkali | Heat | Benzofuran-2-carboxylic acid |

Transition-Metal-Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency, regioselectivity, and functional group tolerance. Palladium and copper are the most commonly employed metals in these transformations.

Palladium-Catalyzed C-H Functionalization and Annulation Protocols

Palladium-catalyzed reactions have been extensively developed for the synthesis of benzofurans. nih.gov These methods often involve the direct functionalization of C-H bonds, which is an atom-economical approach. nih.gov For instance, palladium catalysts can facilitate the C-H arylation of benzofurans to produce 2-arylbenzofurans. nih.gov Another strategy involves a palladium-catalyzed benzoquinone C-H functionalization/cyclization with terminal alkynes to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. acs.org

The synthesis of chiral benzofuranones has been achieved through a Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids followed by an intramolecular C-O bond formation. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) redox cycle. nih.govorganic-chemistry.org

A palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles has been developed for the regioselective synthesis of 2-substituted benzofurans. nih.govrsc.org The choice of the palladium catalyst and ligand system is crucial for the success of these reactions. nih.govrsc.org For example, with nitrogen-based nucleophiles, Pd2(dba)3/dppf is effective, while for sulfur, oxygen, and carbon nucleophiles, [Pd(η3-C3H5)Cl]2/XPhos is more efficient. nih.gov

| Substrate 1 | Substrate 2 | Palladium Catalyst System | Product |

| Benzoquinone | Terminal Alkynes | Pd(OAc)2 | 2,3-Disubstituted 5-hydroxybenzofurans |

| Phenylacetic Acids | - | Pd(OAc)2 / MPAA ligands | Chiral Benzofuranones |

| Benzofuran-2-ylmethyl acetates | N, S, O, C Nucleophiles | Pd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhos | 2-Substituted Benzofurans |

| 2-Hydroxystyrenes | Iodobenzenes | Not Specified | Benzofurans |

Copper-Catalyzed Cyclization and Cross-Coupling Methodologies

Copper-catalyzed reactions represent another important class of methods for the synthesis of benzofurans. nih.gov These reactions are often cost-effective and environmentally friendly. A one-pot procedure for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen has been reported. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

Copper catalysts can also be used in domino reactions to access 3-functionalized benzofurans. rsc.org A Cu(II)-catalyzed nucleophilic cyclization and C-C bond activation has been developed for the synthesis of 3-acylated benzofurans. rsc.orgresearchgate.net Furthermore, the combination of palladium and copper catalysts is utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols, which upon intramolecular cyclization, yield benzofuran derivatives. nih.govacs.org

A green chemistry approach has been developed using a copper iodide catalyst in a deep eutectic solvent for the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov

| Substrate 1 | Substrate 2 | Copper Catalyst System | Product |

| Phenols | Alkynes | Copper catalyst, O2 | Polysubstituted Benzofurans |

| o-Hydroxy Aldehydes | Amines, Alkynes | Copper Iodide in DES | Benzofuran Derivatives |

| Terminal Alkynes | Iodophenols | (PPh3)PdCl2 / Copper Iodide | Benzofuran Derivatives |

Emerging Catalytic Systems (e.g., Ruthenium, Platinum) for Benzofuran Ring Construction

Recent advancements in organometallic catalysis have introduced novel and efficient methods for the construction of the benzofuran ring system, with ruthenium and platinum catalysts showing significant promise. These emerging systems offer alternative pathways to traditional methods, often with improved efficiency and selectivity.

Ruthenium-catalyzed reactions have been explored for the synthesis of benzofuran derivatives through various mechanisms. One notable example is the ruthenium(II)-catalyzed decarbonylative annulation of 3-hydroxy-2-phenyl-chromones with alkynes. This reaction proceeds via a C-H/C-C activation pathway to afford spiro-indenebenzofuranones. Although this method does not directly yield simple benzofuran-2-carboxylates, it represents an innovative approach to constructing complex benzofuran-containing scaffolds under ruthenium catalysis. The reaction is typically carried out using a ruthenium catalyst in the presence of a phosphine ligand. nih.gov

Another approach involves the electrochemical-induced synthesis of benzofuran heterocycles utilizing platinum electrodes. In this method, the cyclization of 2-alkynylphenols with various diselenides is achieved in acetonitrile (B52724), leading to substituted benzofurans in high yields. The proposed mechanism involves the formation of a seleniranium intermediate, which then undergoes nucleophilic cyclization to furnish the benzofuran ring. acs.org

While direct examples of ruthenium or platinum-catalyzed synthesis of this compound are not extensively documented in readily available literature, the existing methodologies for related benzofuran structures highlight the potential of these catalysts for future synthetic applications in this area.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium(II) with PPh3 | 3-hydroxy-2-phenyl-chromones and alkynes | Spiro-indenebenzofuranones | Decarbonylative annulation, C-H/C-C activation | nih.gov |

| Platinum electrodes | 2-alkynylphenols and diselenides | Substituted benzofurans | Electrochemical synthesis, formation of seleniranium intermediate | acs.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofuran-2-carboxylates. This technique offers significant advantages over conventional heating methods, such as reduced reaction times and often cleaner reaction profiles.

A notable application of microwave irradiation in this context is the expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins via a Perkin rearrangement. This reaction, which involves a base-catalyzed ring contraction, can be completed in a matter of minutes under microwave heating, compared to several hours with conventional methods. The use of microwave irradiation has been shown to be effective for a range of substituted benzofuran-2-carboxylic acids.

| Starting Material | Reagents | Product | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | ~5 minutes | High | - |

Solvent-Free and Catalyst-Free Synthetic Strategies

The development of solvent-free and catalyst-free synthetic methods is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. While still an emerging area for the synthesis of benzofuran-2-carboxylates, some progress has been made in developing methodologies that minimize or eliminate the need for solvents and catalysts.

Catalyst-free approaches for the synthesis of benzofuran derivatives have been reported, often relying on the inherent reactivity of the starting materials under specific conditions. For instance, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can lead to the formation of benzofurans without the need for a catalyst. nih.gov Another strategy involves visible-light-promoted cyclization of 1,6-enynes and bromomalonates, which proceeds without a photocatalyst, oxidant, transition metal, or additive, representing an atom-economic approach. nih.gov

Solvent-free reactions, often conducted by grinding the reactants together or by heating a mixture of solids, can significantly reduce waste and simplify work-up procedures. An example of a solvent-free approach is the Wittig reaction between a stable ylide and an aldehyde, which can be performed by simply stirring the neat reactants at room temperature. udel.edu Although this specific example does not produce a benzofuran, it demonstrates the feasibility of solvent-free conditions for related organic transformations. The application of such principles to the synthesis of this compound is an area of ongoing research.

Green Chemistry Principles in the Synthesis of Benzofuran-2-carboxylates

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically and industrially important molecules like benzofuran-2-carboxylates to minimize environmental impact. Key metrics for evaluating the "greenness" of a synthetic route include atom economy and the E-factor (Environmental Factor).

Atom Economy and E-Factor: Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com An ideal reaction has an atom economy of 100%. The E-factor is another important metric, defined as the mass ratio of waste to the desired product. chembam.comrsc.org A lower E-factor indicates a greener process. Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Application in Benzofuran Synthesis: Several strategies are being employed to improve the green credentials of benzofuran synthesis. The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has been reported as an environmentally benign reaction medium for the synthesis of benzofuran derivatives. nih.gov Ultrasound-promoted synthesis is another green technique that can lead to shorter reaction times, higher yields, and milder reaction conditions, often under neat (solvent-free) conditions. scielo.org.za The use of renewable starting materials, such as those derived from biomass, is also a key aspect of green chemistry, although its application to the synthesis of this specific class of compounds is still in its early stages.

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Employing deep eutectic solvents (DESs) or water. | Reduced toxicity and environmental impact. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis and ultrasound irradiation. | Reduced reaction times and energy consumption. | scielo.org.za |

| Waste Prevention | Development of catalyst-free and solvent-free methods. | Minimization of waste streams. | nih.gov |

| Atom Economy | Designing addition and cycloaddition reactions. | Maximizing the incorporation of starting materials into the final product. | chembam.com |

Stereoselective Synthesis of Chiral Benzofuran Derivatives

The synthesis of chiral benzofuran derivatives is of great interest due to the stereospecific interactions of enantiomers with biological systems. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This is particularly relevant for analogues of this compound that may possess stereogenic centers, especially in the dihydrobenzofuran form.

Significant progress has been made in the enantioselective synthesis of 2,3-dihydrobenzofurans. One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral phosphoric acids have been used to catalyze the asymmetric [3+2] formal cycloaddition of 1-styrylnaphthols with quinones to produce trans-2,3-diaryl-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity. researchgate.net

Another strategy is the use of chiral auxiliaries or starting materials derived from the chiral pool. For instance, enantiopure chiral salicyl N-phosphonyl imines can undergo a domino annulation with bromo malonates to yield functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.org

Furthermore, transition metal catalysis with chiral ligands has proven effective. A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

| Methodology | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Phosphoric Acid | trans-2,3-Diaryl-2,3-dihydrobenzofurans | High dr and ee | researchgate.net |

| Domino Annulation | Enantiopure Chiral Salicyl N-phosphonyl Imines | Functionalized 2,3-dihydrobenzofurans | High diastereoselectivity | rsc.org |

| Heck/Tsuji-Trost Reaction | Palladium with Chiral Ligand (TY-Phos) | Chiral Substituted 2,3-dihydrobenzofurans | Excellent regio- and enantiocontrol | organic-chemistry.org |

Chemical Transformations and Derivatization of the Ethyl 6 Methylbenzofuran 2 Carboxylate Scaffold

Hydrolysis to Benzofuran-2-carboxylic Acid Derivatives

The hydrolysis of the ethyl ester group in ethyl 6-methylbenzofuran-2-carboxylate to its corresponding carboxylic acid, 6-methylbenzofuran-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) to ensure miscibility.

The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as a leaving group. In the basic medium, the resulting carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the desired 6-methylbenzofuran-2-carboxylic acid.

While specific literature on the hydrolysis of this compound is limited, the hydrolysis of analogous ethyl benzofuran-2-carboxylates is well-documented. For instance, the synthesis of various 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids involves a final hydrolysis step where the ethyl ester precursor is refluxed with a 30% ethanolic potassium hydroxide solution for several hours, followed by acidification. beilstein-journals.org This standard procedure illustrates the typical conditions applicable to the 6-methyl derivative.

Table 1: Representative Conditions for Hydrolysis of Benzofuran (B130515) Ethyl Esters

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

|---|

Esterification and Transesterification Reactions

Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl or aryl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. unimi.it In base-catalyzed transesterification, an alkoxide (R'O⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then eliminates an ethoxide ion. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. unimi.it

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, and after a series of proton transfers, ethanol is eliminated. unimi.it A variety of catalysts can be employed for these transformations, including mineral acids, Lewis acids like scandium(III) triflate, and solid-supported catalysts such as silica (B1680970) chloride or potassium phosphate. chemsrc.com

For example, studies on other esters have shown that catalysts like K₂HPO₄ are efficient for producing methyl esters from various other ester forms under mild conditions, highlighting the functional group tolerance of such reactions. chemsrc.com

Table 2: Examples of Catalysts Used in Transesterification Reactions

| Catalyst | Reactant Alcohol | Conditions | Key Features | Ref |

|---|---|---|---|---|

| Y5(OiPr)13O | Various alcohols | Room Temperature | Selective O-acylation of amino alcohols | chemsrc.com |

| Sc(OTf)3 | Boiling alcohols | Reflux / Microwave | High yields; reduced reaction times with microwave | chemsrc.com |

| K2HPO4 | Methanol | Mild conditions | Good functional group tolerance | chemsrc.com |

| N-Heterocyclic Carbenes (NHC) | Various alcohols | - | Catalyzes acylation with esters | chemsrc.com |

Amidation and Peptide Coupling Reactions

The conversion of this compound into amides can be accomplished through two primary routes. The first is direct aminolysis, where the ester reacts with an amine. This reaction is typically slower than hydrolysis and often requires high temperatures or catalysis. The second, more common method involves a two-step process: hydrolysis of the ester to 6-methylbenzofuran-2-carboxylic acid, followed by coupling with an amine.

This latter approach utilizes peptide coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org A vast array of coupling reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and aminium/uronium salts such as HBTU and HATU. vjol.info.vnderpharmachemica.com These reactions are usually performed in the presence of a base, like diisopropylethylamine (DIPEA), to neutralize any acidic byproducts and facilitate the reaction. vjol.info.vn This method is fundamental in medicinal chemistry for constructing amide bonds under mild conditions. organic-chemistry.org

Hydrazinolysis and Subsequent Transformations of Hydrazide Intermediates

A crucial transformation of the this compound scaffold is its reaction with hydrazine (B178648), known as hydrazinolysis. This reaction converts the ethyl ester into the corresponding 6-methylbenzofuran-2-carbohydrazide, a highly valuable and versatile intermediate in heterocyclic synthesis.

The reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol. researchgate.netijsra.net The resulting carbohydrazide (B1668358) precipitates from the solution upon cooling and can be purified by recrystallization. ijsra.net The hydrazide moiety is a potent binucleophile, containing two adjacent nitrogen atoms, which enables it to participate in a wide array of cyclization and condensation reactions.

The terminal -NH₂ group of 6-methylbenzofuran-2-carbohydrazide readily undergoes condensation with various aldehydes and ketones to form the corresponding Schiff bases or hydrazones. impactfactor.orgignited.in This reaction is typically performed by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the dehydration. ijsra.netresearchgate.net

These hydrazone derivatives are important scaffolds in their own right and serve as precursors for further heterocyclic synthesis. The formation of the azomethine (-C=N-) group is a key step in building more complex molecular frameworks. chemistryjournal.net Research on analogous benzofuran-2-carbohydrazides has demonstrated the synthesis of a wide array of Schiff bases by reacting them with various substituted aldehydes. ijsra.netimpactfactor.orgignited.in

Table 3: Synthesis of Benzofuran-Derived Schiff Bases/Hydrazones

| Hydrazide Precursor | Carbonyl Compound | Solvent | Catalyst | Conditions | Ref |

|---|---|---|---|---|---|

| 6-Nitrobenzofuran-2-carbohydrazide | Various substituted aldehydes | Methanol | Acetic Acid | Reflux, 3h | impactfactor.org |

| Benzofuran-2-carbohydrazide | Appropriate aldehyde derivatives | Ethanol | Acetic Acid | Reflux, 30 min | ijsra.net |

| Naphthofuran-2-carbohydrazide | 4-(methylthio)benzaldehyde | Ethanol | Acetic Acid | Reflux, 8h | ignited.in |

The carbohydrazide intermediate is a cornerstone for constructing various five-membered heterocyclic rings. For instance, it can be used to synthesize derivatives of 1,2,4-triazole. A common method involves reacting the benzofuran-2-carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of a 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol derivative. researchgate.netchim.itwikipedia.org

Another prominent application is in the Huisgen [3+2] cycloaddition, or "click chemistry," to form 1,2,3-triazoles. This typically requires converting one of the reactants into an azide (B81097) and the other into an alkyne. While the carbohydrazide itself is not directly used in this specific cycloaddition, the parent carboxylic acid can be converted to an acyl azide, which can then participate in cycloaddition reactions. Alternatively, other parts of a molecule derived from the benzofuran scaffold can be functionalized with azide or alkyne groups to undergo these powerful and regioselective ring-forming reactions. nih.gov

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. nih.govmasterorganicchemistry.com This reaction provides a synthetic route to amines, carbamates, and ureas from carboxylic acids.

The process for the 6-methylbenzofuran (B97374) scaffold begins with the hydrolysis of this compound to 6-methylbenzofuran-2-carboxylic acid. The carboxylic acid is then converted into the corresponding acyl azide (6-methylbenzofuran-2-carbonyl azide). This can be achieved by treating the corresponding acyl chloride with sodium azide, or by reacting the carboxylic acid with an azide-transfer agent like diphenylphosphoryl azide (DPPA).

Upon heating, the acyl azide undergoes rearrangement: the 6-methylbenzofuran-2-yl group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen gas is liberated. nih.gov This concerted mechanism proceeds with full retention of the migrating group's configuration. nih.gov The resulting 2-isocyanato-6-methylbenzofuran is a highly reactive intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to a primary amine (after decarboxylation of an intermediate carbamic acid), while reaction with alcohols or amines yields stable carbamate (B1207046) or urea (B33335) derivatives, respectively. nih.govmasterorganicchemistry.com

Functionalization at the Furan (B31954) C3-Position

The C3-position of the benzofuran ring in this compound is generally less reactive towards classical electrophilic substitution compared to the C2-position, which is occupied by the carboxylate group. However, several methodologies can be employed to introduce functional groups at this position, often involving activated intermediates or specific reaction conditions.

One common strategy involves the introduction of a formyl group via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org For benzofuran derivatives, this reaction generally proceeds at the C3 position if the C2 position is blocked. The resulting C3-formyl derivative is a versatile intermediate that can be further elaborated into other functional groups.

Another important C-C bond-forming reaction for the C3-position is the Mannich reaction . This aminomethylation reaction involves the condensation of the benzofuran scaffold with formaldehyde (B43269) and a secondary amine, typically in the presence of an acid catalyst. researchgate.netoarjbp.com This introduces an aminomethyl group at the C3-position, providing a handle for further synthetic manipulations or for the direct biological evaluation of the resulting Mannich bases.

In instances where direct C-H functionalization is challenging, a multi-step approach can be employed. For example, the introduction of a bromomethyl group at the C3-position can be achieved through a sequence of reactions, which then serves as a precursor for nucleophilic substitution reactions to introduce a variety of functionalities. nih.gov

Table 1: Representative Reactions for C3-Functionalization of Benzofuran Scaffolds

| Reaction | Reagents and Conditions | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C3-Formyl derivative |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., piperidine, morpholine), Acid catalyst | C3-Aminomethyl derivative |

| Bromination of C3-methyl group | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | C3-Bromomethyl derivative |

Substituent Modifications on the Benzene (B151609) Ring of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The regioselectivity of these reactions is directed by the existing 6-methyl group and the 2-ethoxycarbonyl group. The methyl group is an activating, ortho-, para-directing group, while the ethoxycarbonyl group is a deactivating, meta-directing group relative to its point of attachment on the furan ring. The interplay of these electronic effects primarily directs incoming electrophiles to the C5 and C7 positions of the benzofuran nucleus.

Halogenation is a common modification. Bromination and chlorination can be achieved using appropriate halogenating agents. For instance, bromination of a similar benzofuran structure has been accomplished using bromine in chloroform. nih.gov Similarly, chlorination can be carried out by bubbling chlorine gas through a solution of the benzofuran derivative in a suitable solvent like chloroform. nih.gov

Nitration of the benzene ring can be performed using standard nitrating mixtures, such as nitric acid in sulfuric acid, typically at controlled low temperatures to prevent side reactions. vulcanchem.com The nitro group can subsequently be reduced to an amino group, providing a key intermediate for the synthesis of a wide array of further derivatives.

Friedel-Crafts acylation allows for the introduction of acyl groups onto the benzene ring. rsc.orgorganic-chemistry.orgresearchgate.netyoutube.com This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting aryl ketones are valuable precursors for the synthesis of more complex molecules.

Table 2: Electrophilic Aromatic Substitution Reactions on the Benzene Ring of Benzofuran-2-carboxylate Analogs

| Reaction | Reagents and Conditions | Expected Position of Substitution | Product Type |

| Halogenation (Bromination) | Bromine, Chloroform | C5 and/or C7 | Bromo-substituted derivative |

| Halogenation (Chlorination) | Chlorine gas, Chloroform | C5 and/or C7 | Chloro-substituted derivative |

| Nitration | Nitric acid, Sulfuric acid, 0-5 °C | C5 and/or C7 | Nitro-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | C5 and/or C7 | Acyl-substituted derivative |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, including ¹H (proton), ¹³C (carbon-13), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: A proton NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For Ethyl 6-methylbenzofuran-2-carboxylate, the expected signals would correspond to the aromatic protons on the benzofuran (B130515) ring system, the furan (B31954) proton, the methyl group on the benzene (B151609) ring, and the ethyl ester group.

¹³C NMR: A ¹³C NMR spectrum indicates the number of unique carbon atoms. The chemical shifts provide insight into the type of carbon (alkane, alkene, aromatic, carbonyl). For this compound, distinct signals are expected for the carbonyl carbon of the ester, the sp² carbons of the benzofuran ring, and the sp³ carbons of the ethyl and methyl groups.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This technique is crucial for unambiguously assigning the carbon signals of the ethyl and methyl groups, as well as the aromatic CH carbons.

Expected ¹H and ¹³C NMR Data:

Based on the analysis of similar structures, the following table presents the anticipated NMR data for this compound.

| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| H3 | ~7.4 - 7.6 | s | ~115 - 118 | CH |

| H4 | ~7.5 - 7.7 | d | ~125 - 128 | CH |

| H5 | ~7.1 - 7.3 | d | ~124 - 127 | CH |

| H7 | ~7.4 - 7.6 | s | ~112 - 115 | CH |

| 6-CH₃ | ~2.4 - 2.5 | s | ~21 - 22 | CH₃ |

| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~61 - 63 | CH₂ |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~14 - 15 | CH₃ |

| C2 | - | - | ~158 - 162 | C (Carbonyl) |

| C3a | - | - | ~128 - 131 | C |

| C6 | - | - | ~135 - 138 | C |

| C7a | - | - | ~154 - 156 | C |

| C-O (furan) | - | - | ~148 - 152 | C |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. Chemical shifts are referenced to TMS (Tetramethylsilane) and can vary based on the solvent used.

Two-dimensional NMR techniques are powerful for establishing the complete structural framework of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the coupling between the H4 and H5 protons on the benzene ring and the coupling within the ethyl group (-OCH₂CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning each carbon signal to its attached proton. For example, it would link the proton signal at ~2.4 ppm to the methyl carbon signal at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular skeleton. Key expected correlations would include the proton of the ethyl group (-OCH₂) to the carbonyl carbon (C2), and the aromatic protons (H4, H5, H7) to various carbons in the benzene and furan rings, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For instance, a NOESY spectrum could show through-space correlations between the H7 proton and the 6-methyl protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The exact mass of this compound (C₁₂H₁₂O₃) is 204.0786. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. In positive ion mode, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. For this compound, the expected ions would be:

[M+H]⁺: m/z = 205.0859

[M+Na]⁺: m/z = 227.0679

These measurements confirm the molecular weight of the compound. Further fragmentation in tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of an ethoxy group (-OCH₂CH₃) or carbon monoxide (CO), providing further structural clues.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1715 - 1730 | Strong |

| C-O Stretch (Ester) | ~1250 - 1300 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium-Weak |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850 - 3000 | Medium |

| C-O-C Stretch (Furan) | ~1050 - 1150 | Medium |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ethyl ester, which is a key diagnostic feature. The presence of both aromatic and aliphatic C-H stretches would also be clearly discernible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies. tanta.edu.eg

In this compound, the benzofuran ring system, with its conjugated π-electron system, and the carbonyl group (C=O) of the ethyl ester function as the primary chromophores. The absorption of UV radiation by this molecule primarily results in two types of electronic transitions: π → π* and n → π*. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the aromatic and furan rings of the benzofuran core. These transitions are typically of high intensity, resulting in large molar absorptivity (ε) values. shu.ac.uk

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the furan ring and the carboxylate group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The solvent used for analysis can influence the absorption spectrum. Increasing solvent polarity typically causes a shift to shorter wavelengths (a blue shift or hypsochromic shift) for n → π* transitions and a shift to longer wavelengths (a red shift or bathochromic shift) for π → π* transitions. shu.ac.uk The UV-Vis spectrum of a benzofuran derivative provides a distinctive fingerprint, with the position and intensity of absorption bands offering insight into its electronic structure. While specific experimental data for this compound is not detailed in the available literature, the analysis of related benzofuran derivatives shows characteristic absorption maxima (λmax) in the UV region, generally ranging from 250 to 350 nm, corresponding to these electronic transitions. researchgate.net

Table 1: Typical Electronic Transitions for Benzofuran Derivatives

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 250 - 350 | High |

Note: The data in this table is representative of the benzofuran class of compounds and illustrates the expected transitions for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related benzofuran derivatives demonstrates the type of detailed structural information that can be obtained. For instance, crystallographic studies on substituted ethyl benzofuran carboxylates reveal key structural parameters. nih.govresearchgate.net These studies provide precise data on the planarity of the benzofuran ring system, the conformation of the ethyl ester group, and the packing of molecules within the crystal lattice, which is often stabilized by intermolecular interactions like hydrogen bonds or van der Waals forces. nih.govresearchgate.netnih.gov

The data obtained from an X-ray crystallographic analysis is extensive and includes:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. nih.govnih.gov

Atomic Coordinates: The precise (x, y, z) position of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.

Table 2: Illustrative Crystallographic Data for a Related Benzofuran Derivative (Ethyl 5,6-dihydroxybenzofuran-3-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9847 |

| b (Å) | 10.5228 |

| c (Å) | 11.2032 |

| α (°) | 106.484 |

| β (°) | 93.420 |

| γ (°) | 103.646 |

Source: This data is for Ethyl 5,6-dihydroxybenzofuran-3-carboxylate and serves as an example of the information derived from an X-ray crystallography experiment. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on Ethyl 6-methylbenzofuran-2-carboxylate. While computational methods are widely applied to the broader class of benzofuran (B130515) derivatives to explore their chemical properties and biological activities, dedicated research on the conformational landscape and binding dynamics of this particular compound through MD simulations is not publicly available at this time.

In the absence of direct research, a general understanding of how such studies would be approached can be outlined. MD simulations are powerful computational tools used to model the dynamic behavior of molecules over time. For a compound like this compound, these simulations could provide valuable insights into its flexibility and interactions with biological targets.

Conformational Landscape:

A key aspect of understanding a molecule's function is to characterize its accessible conformations. The conformational landscape of this compound would be determined by the rotational freedom around its single bonds, particularly the ester group. An MD simulation would track the positions of all atoms in the molecule over a set period, revealing the most stable, low-energy conformations and the energy barriers between them.

Binding Dynamics:

Should a biological target for this compound be identified, MD simulations could be employed to study the dynamics of their interaction. This would involve placing the compound in the binding site of the target protein and simulating their movement. Such simulations can elucidate the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy, which is a measure of the affinity between the compound and its target.

While no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from a hypothetical MD simulation study exploring its binding to a protein.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound Binding

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| RMSD (Protein) | Root Mean Square Deviation of the protein backbone atoms from the initial structure, indicating structural stability. | 0.2 ± 0.05 nm |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand atoms within the binding site, indicating binding stability. | 0.1 ± 0.03 nm |

| Binding Free Energy (ΔG) | Calculated energy of binding between the ligand and the protein. | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | Tyr23, Phe88, Leu102 |

| Dominant Interaction Types | The primary non-covalent forces involved in binding. | Hydrophobic, Pi-Pi stacking |

It is important to reiterate that the data in the table above is purely illustrative of the outputs of an MD simulation and is not based on actual research for this compound. The scientific community has conducted such computational studies on various other benzofuran derivatives, often in the context of drug discovery to understand their mechanisms of action and to design more potent analogs. However, a specific focus on this compound in this regard is not yet documented in the available scientific literature.

Mechanistic Investigations of Biological Interactions Excluding Clinical Efficacy and Safety

Cellular Mechanisms of Action of Ethyl 6-methylbenzofuran-2-carboxylate and its Analogues

Research into the biological activities of benzofuran (B130515) derivatives, compounds structurally similar to this compound, has uncovered multifaceted mechanisms of action at the cellular level. These compounds are frequently reported to initiate programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in various cancer cell lines. nih.govrsc.org The core benzofuran structure is a common motif in a variety of biologically active natural and synthetic compounds. nih.gov

The induction of apoptosis is a key strategy for anti-cancer agents. nih.gov Benzofuran derivatives have been shown to trigger this process through several interconnected molecular events, including the activation of key executioner enzymes, generation of oxidative stress, and modulation of proteins that regulate cell death.

A central event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that dismantle the cell in a controlled manner. mdpi.com The activation of initiator caspases, like caspase-9, leads to a cascade that activates executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.gov

Studies on various benzofuran analogues demonstrate significant activation of caspase-3/7. For instance, in K562 leukemia cells, treatment with certain novel benzofuran derivatives led to a notable increase in caspase-3/7 activity. nih.gov One compound, in particular, resulted in a nearly five-fold increase in activity, while others caused a two-fold increase. nih.gov Similarly, a benzofuran derivative known as BL-038 was found to significantly increase the levels of cleaved caspase-3 and caspase-9 in human chondrosarcoma cells. mdpi.com Another derivative, referred to as "Benfur," also induced a concentration-dependent increase in caspase-3 activity in Jurkat cells. nih.gov Research on other benzofuran derivatives in K562 cells confirmed proapoptotic properties through the Caspase-Glo 3/7 assay, with one compound showing a 2.31-fold increase in caspase activity after 48 hours of exposure. nih.gov

Table 1: Effect of Benzofuran Analogues on Caspase-3/7 Activation

| Compound/Derivative | Cell Line | Fold Increase in Caspase-3/7 Activity | Reference |

|---|---|---|---|

| Benzofuran derivative 1e | K562 | ~5-fold | nih.gov |

| Benzofuran derivative 1c | K562 | ~2-fold | nih.gov |

| Benzofuran derivative 2d | K562 | ~2-fold | nih.gov |

| BL-038 (5 µM) | Chondrosarcoma | Significant increase in cleaved caspase-3 & -9 | mdpi.com |

| Benfur | Jurkat | Concentration-dependent increase | nih.gov |

The generation of reactive oxygen species (ROS) is another mechanism implicated in the apoptotic activity of benzofuran derivatives. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. nih.gov

Several studies have confirmed that benzofuran analogues can increase intracellular ROS levels. Treatment of human chondrosarcoma cells with the benzofuran derivative BL-038 induced ROS production. mdpi.com Similarly, two other derivatives, designated as compounds 6 and 8, were shown to increase ROS levels in K562 cancer cells in a time-dependent manner. nih.govresearchgate.net A novel benzofuran derivative, Moracin N, was also found to trigger apoptosis and autophagy in lung cancer cells through the generation of ROS. frontiersin.org The study demonstrated that ROS accumulation was the initiator of these cellular processes. frontiersin.org Further research has identified other benzofuran derivatives that inhibit MPP+-induced ROS generation in neuronal cells, suggesting a role in regulating oxidative stress. nih.gov

Table 2: Effect of Benzofuran Analogues on Reactive Oxygen Species (ROS) Generation

| Compound/Derivative | Cell Line | Effect on ROS Levels | Reference |

|---|---|---|---|

| BL-038 | Chondrosarcoma | Induced ROS production | mdpi.com |

| Benzofuran derivative 6 & 8 | K562 | Time-dependent increase | nih.govresearchgate.net |

| Moracin N (MAN) | Lung Cancer | Triggered ROS accumulation | frontiersin.org |

| MBPTA | SH-SY5Y | Inhibited MPP+-induced ROS generation | nih.gov |

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial pathway of apoptosis. This family includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). The ratio of these proteins can determine a cell's fate. mdpi.com

Research indicates that benzofuran analogues can shift this balance to favor apoptosis. The derivative BL-038 was shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating the pro-apoptotic proteins Bax and Bak in chondrosarcoma cells. mdpi.com Another benzofuran derivative, "Benfur," decreased Bcl-2 expression and increased Bax expression in the cytoplasm of Jurkat cells. nih.gov Furthermore, a benzofuran-isatin conjugate, Compound 5a, was associated with the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of the pro-apoptotic marker Bax in colorectal cancer cell lines. nih.gov Studies on synthetic aplysinopsin analogs, which can share structural motifs with benzofuran derivatives, also demonstrated a significant decrease in the expression of the anti-apoptotic gene Bcl-2 in prostate cancer cells. mdpi.com

Table 3: Modulation of Apoptotic Regulatory Proteins by Benzofuran Analogues

| Compound/Derivative | Cell Line | Effect on Anti-apoptotic Proteins (e.g., Bcl-2) | Effect on Pro-apoptotic Proteins (e.g., Bax) | Reference |

|---|---|---|---|---|

| BL-038 | Chondrosarcoma | Downregulated Bcl-2, Bcl-xL | Upregulated Bax, Bak | mdpi.com |

| Benfur | Jurkat | Decreased Bcl-2 | Increased Bax | nih.gov |

| Compound 5a | Colorectal Cancer | Downregulated Bcl-xl | Upregulated Bax | nih.gov |

A hallmark of early apoptosis is the translocation of the membrane phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V is a protein with a high affinity for PS and, when conjugated with a fluorescent label like FITC, can be used to detect apoptotic cells. bdbiosciences.com Propidium iodide (PI) is used as a vital dye to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive). bdbiosciences.com

This technique has been employed to confirm the pro-apoptotic activity of benzofuran derivatives. For example, studies on two derivatives (compounds 6 and 8) in K562 cells used Annexin V-FITC analysis to confirm that the compounds induce apoptosis by promoting phosphatidylserine externalization. nih.gov Similarly, Annexin V-FITC/PI staining was used to detect apoptosis induced by the benzofuran derivative Moracin N in lung cancer cells. frontiersin.org

Table 4: Apoptosis Detection in Benzofuran Analogue-Treated Cells using Annexin V Staining

| Compound/Derivative | Cell Line | Assay | Outcome | Reference |

|---|---|---|---|---|

| Benzofuran derivative 6 | K562 | Annexin V-FITC | Confirmed induction of apoptosis | nih.gov |

| Benzofuran derivative 8 | K562 | Annexin V-FITC | Confirmed induction of apoptosis | nih.gov |

| Moracin N (MAN) | Lung Cancer | Annexin V-FITC/PI | Detected cell apoptosis | frontiersin.org |

In addition to inducing apoptosis, many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and preventing cell proliferation. nih.gov

Flow cytometry analysis has revealed that various benzofuran analogues can cause cell cycle arrest. A benzofuran-isatin conjugate, Compound 5a, prompted G0/G1 phase arrest in HT29 colorectal cancer cells and G2/M phase arrest in SW620 cells. nih.gov Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been studied for their impact on the cell cycle. mdpi.com One such derivative induced G2/M phase arrest in HepG2 cells, while another caused arrest at the S and G2/M phases in A549 cells. mdpi.com The derivative known as "Benfur" was also reported to induce cell death primarily through G2/M cell cycle arrest via a p53-dependent pathway. nih.govresearchgate.net

Table 5: Cell Cycle Arrest Induced by Benzofuran Analogues

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Compound 5a | HT29 | G0/G1 | nih.gov |

| Compound 5a | SW620 | G2/M | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 ) | HepG2 | G2/M | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) | A549 | S and G2/M | mdpi.com |

| Benfur | Jurkat | G2/M | nih.govresearchgate.net |

Inflammatory Response Modulation (e.g., Interleukin-6 Inhibition)

The benzofuran scaffold is recognized for its anti-inflammatory properties. researchgate.net Certain derivatives of this structure have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6). For instance, specific derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been observed to inhibit the release of IL-6 in K562 cancer cells. researchgate.net While direct studies on this compound are limited, the activity of these related compounds suggests a potential for this molecule to interact with and modulate inflammatory responses. High levels of IL-6 are associated with a variety of diseases, and IL-6 receptor inhibitors are a subject of ongoing research for their therapeutic potential. nih.gov

A novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), a compound with a related benzofuran core, has demonstrated an inhibitory effect on pro-inflammatory cytokines and mediators including IL-6 in THP-1 monocytes. ijper.org This further supports the potential of the benzofuran scaffold in modulating inflammatory responses.

| Compound/Derivative | Cell Line | Effect on IL-6 | Reference |

| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives | K562 | Inhibition of release | researchgate.net |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | THP-1 | Inhibition of pro-inflammatory cytokines | ijper.org |

Molecular Target Identification and Characterization

The biological activity of benzofuran derivatives is attributed to their interaction with various molecular targets, including enzymes and other proteins.

Carbonic Anhydrase: Benzofuran-based carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Certain derivatives have shown potent and selective inhibition of cancer-related isoforms hCA IX and XII. nih.gov For example, some benzofuran-containing carboxylic acid derivatives act as submicromolar inhibitors of hCA IX. nih.gov The general mechanism involves the interaction of the benzofuran scaffold with the enzyme's active site. The development of benzoxaboroles as a chemotype for carbonic anhydrase inhibition further highlights the potential for boron-containing benzofuran derivatives in this area. rsc.org

Chorismate Mutase: There is limited direct evidence for the inhibition of chorismate mutase by this compound. However, studies on adamantane (B196018) derivatives, which are known inhibitors, provide insights into the types of molecular interactions that can inhibit this enzyme. nih.govnih.gov These studies show that the substituent's electronic properties play a crucial role in the inhibitory activity. nih.gov

Aromatase: Benzofuran derivatives have been identified as potent, non-selective inhibitors of aromatase. researchgate.netresearchgate.net Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, for example, have demonstrated low nanomolar IC50 values against human placental aromatase. nih.gov This suggests that the benzofuran nucleus is a promising scaffold for the design of aromatase inhibitors.

Acetylcholinesterase: Various benzofuran derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. nih.govnih.gov For instance, benzofuran-linked 1,2,4-triazoles have shown AChE inhibitory potential, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The mechanism of inhibition often involves binding to both the catalytic active site and the peripheral anionic site of the enzyme. atauni.edu.tr

| Enzyme | Inhibitory Activity of Benzofuran Derivatives | Key Findings | Reference |

| Carbonic Anhydrase | Potent inhibition of hCA IX and XII | Submicromolar inhibition by some derivatives | nih.govnih.gov |

| Aromatase | Potent, non-selective inhibition | IC50 values < 10 nM for certain imidazole (B134444) derivatives | nih.gov |

| Acetylcholinesterase | Moderate to potent inhibition | IC50 values in the micromolar range for triazole hybrids | nih.gov |

Research into the interaction of benzofuran derivatives with proteins like tubulin has shown that some halogenated derivatives are weak inhibitors of tubulin polymerization. nih.gov This suggests that for these specific derivatives, tubulin is not the primary molecular target for their observed antiproliferative effects. nih.gov There is currently no available data on the DNA intercalation properties of this compound.

The interaction of benzofuran derivatives with specific receptors is an area of active investigation. The urokinase-type plasminogen activator (uPA) system, which includes the uPA receptor (uPAR), is a target for some benzofuran derivatives in the context of cancer metastasis. nih.gov The addition of a benzofuran group to certain molecules has been shown to increase potency and inhibitory activity against uPA. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. researchgate.net

Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for various biological activities. researchgate.net For instance, ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of some derivatives. nih.gov

The presence of a bromine atom on the benzofuran ring, as seen in ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, can enhance reactivity through halogen bonding, potentially influencing binding affinity and selectivity towards biological targets. evitachem.com In the case of amiloride-benzofuran derivatives, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity against uPA. nih.gov

For carbonic anhydrase inhibitors, the replacement of a benzoic acid moiety with a hippuric acid one led to a decrease or loss of inhibitory activity, while the use of a 2-methylbenzofuran (B1664563) scaffold enhanced effectiveness towards hCA XII. nih.gov This highlights the significant impact of the substituent's electronic and steric properties on the mechanistic activity of these compounds.

| Compound Class | Substitution Pattern | Effect on Activity | Reference |

| Benzofuran Derivatives | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity | nih.gov |

| 6-HMA-Based Benzofuran Derivatives | Fluorine at position 4 of 2-benzofuranyl | 2-fold increase in uPA inhibitory potency | nih.gov |

| Benzofuran-based Carboxylic Acids | 2-methylbenzofuran scaffold | Enhancement of hCA XII inhibition | nih.gov |

Role of the Ester Moiety at C-2 and Methyl Group at C-6 on Biological Interactions

The Influence of the C-2 Ester Moiety

The presence of an ester group at the C-2 position of the benzofuran ring is widely recognized as a key determinant for cytotoxic activity. Preliminary structure-activity relationship (SAR) studies on various benzofuran compounds have identified this position as a crucial site for inducing cytotoxicity. The nature of the substituent at C-2 can significantly modulate the biological effect, with ester groups being a recurring feature in active compounds.

For instance, in studies of 2- and 3-benzofurancarboxylic acid derivatives, those with a carboxyl group or its ester at the C-2 position have demonstrated significant cytotoxic activity against various human cancer cell lines nih.gov. While direct comparisons of different alkyl esters on the 6-methylbenzofuran (B97374) framework are not extensively documented, the conversion of the carboxylic acid to an ester is a common strategy in medicinal chemistry to enhance cell permeability and bioavailability, which can lead to improved biological activity. The ethyl group of the ester, in this context, likely contributes to the lipophilicity of the molecule, facilitating its passage across cellular membranes to reach intracellular targets.

Furthermore, research on other benzofuran derivatives has shown that replacement of the ester group at C-2 with other functionalities, such as N-containing alkyl chains, can be a major determinant for antiproliferative activity, underscoring the pivotal role of the C-2 substituent in mediating biological interactions nih.gov.

The Significance of the C-6 Methyl Group

Substituents on the benzene (B151609) portion of the benzofuran ring also exert a profound influence on the molecule's biological activity. The C-6 position, in particular, has been identified as a critical site for modulating antiproliferative and other biological effects. The methyl group at this position in this compound is expected to contribute to the molecule's activity through both electronic and steric effects.